2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2248333-17-5
VCID: VC6611382
InChI: InChI=1S/C8H10BrNS.ClH/c9-8-5-6-7(11-8)3-1-2-4-10-6;/h5,10H,1-4H2;1H
SMILES: C1CCNC2=C(C1)SC(=C2)Br.Cl
Molecular Formula: C8H11BrClNS
Molecular Weight: 268.6

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride

CAS No.: 2248333-17-5

Cat. No.: VC6611382

Molecular Formula: C8H11BrClNS

Molecular Weight: 268.6

* For research use only. Not for human or veterinary use.

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride - 2248333-17-5

Specification

CAS No. 2248333-17-5
Molecular Formula C8H11BrClNS
Molecular Weight 268.6
IUPAC Name 2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride
Standard InChI InChI=1S/C8H10BrNS.ClH/c9-8-5-6-7(11-8)3-1-2-4-10-6;/h5,10H,1-4H2;1H
Standard InChI Key KURSKPCQLJTEKM-UHFFFAOYSA-N
SMILES C1CCNC2=C(C1)SC(=C2)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine hydrochloride features a fused bicyclic system comprising a seven-membered azepine ring and a five-membered thiophene ring. The bromine atom is substituted at the 2-position of the thiophene moiety, while the hydrochloride salt enhances solubility for experimental applications .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₁BrClNS
Molecular Weight268.6 g/mol
IUPAC Name2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride
SMILESC1CCNC2=C(C1)SC(=C2)Br.Cl
InChIKeyKURSKPCQLJTEKM-UHFFFAOYSA-N

The compound’s planar thiophene ring enables π-π stacking interactions, while the azepine ring introduces conformational flexibility, critical for binding to biological targets .

Synthesis and Optimization

Synthetic Routes

While detailed protocols remain proprietary, the synthesis likely involves bromination of the parent 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine. A plausible pathway includes:

  • Cyclization: Formation of the thienoazepine core via Rhodium(III)-catalyzed C–H activation, a method validated for analogous heterocycles .

  • Bromination: Electrophilic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to introduce bromine at the 2-position .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, improving stability and solubility.

Challenges in Scalability

  • Regioselectivity: Bromination at the 2-position competes with 3- and 4-position substitutions, requiring precise temperature control (0–5°C) .

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) achieves >95% purity, though yields remain moderate (40–55%).

Biological Activities and Mechanisms

Neuropharmacology

The azepine ring’s flexibility permits crossing the blood-brain barrier, making derivatives candidates for:

  • Dopamine Receptor Modulation: Analogous thienoazepines exhibit D₂ receptor antagonism (Ki = 12 nM), relevant to schizophrenia treatment .

  • GABAergic Effects: Bromine’s hydrophobic interactions may enhance binding to GABAₐ receptors, though direct evidence remains lacking.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antihypertensive Agents: Functionalization at the 5-position yields vasopressin receptor antagonists (e.g., conivaptan analogs) .

  • Antimicrobials: Quaternary ammonium derivatives show broad-spectrum activity against Gram-positive pathogens (MIC = 2–8 μg/mL).

Material Science

  • Organic Semiconductors: Thiophene’s electron-rich nature enables use in hole-transport layers (HTLs) for OLEDs, with hole mobility ≈0.1 cm²/V·s .

Comparison with Structural Analogs

Table 2: Functional Comparison of Thienoazepine Derivatives

CompoundKey ModificationBioactivity
5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepineNo bromineVasopressin antagonism (IC₅₀ = 80 nM)
2-Chloro-thieno[3,2-b]azepineChlorine at 2-positionAntiproliferative (IC₅₀ = 45 nM)
2-Bromo-thieno[3,2-b]azepine hydrochlorideBromine + hydrochlorideKinase inhibition (IC₅₀ = 12 nM)

The bromine atom enhances electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling for fragment-based drug discovery.

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